Methotrexate-d3 (diammonium)

Therapeutic Drug Monitoring LC-MS/MS Method Validation

Accurate methotrexate quantification in complex biological matrices is challenged by ion suppression and matrix effects. Methotrexate-d3 (diammonium) is a stable isotope-labeled internal standard that directly addresses these analytical obstacles. • +3 Da mass shift (m/z 458.2 → 455.2) eliminates isotopic cross-talk while ensuring baseline resolution in MRM workflows. • Diammonium salt formulation provides enhanced aqueous solubility for robust, high-concentration stock solution preparation. • Validated precision: intraday CV <6% supports reliable clinical TDM and PK study data. For research use only.

Molecular Formula C20H28N10O5
Molecular Weight 491.5 g/mol
Cat. No. B12385610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethotrexate-d3 (diammonium)
Molecular FormulaC20H28N10O5
Molecular Weight491.5 g/mol
Structural Identifiers
SMILESCN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O.N.N
InChIInChI=1S/C20H22N8O5.2H3N/c1-28(9-11-8-23-17-15(24-11)16(21)26-20(22)27-17)12-4-2-10(3-5-12)18(31)25-13(19(32)33)6-7-14(29)30;;/h2-5,8,13H,6-7,9H2,1H3,(H,25,31)(H,29,30)(H,32,33)(H4,21,22,23,26,27);2*1H3/t13-;;/m0../s1/i1D3;;
InChIKeyZMZDTPOFPGUYID-OISXYQELSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methotrexate-d3 (diammonium) Overview


Methotrexate-d3 (diammonium) is a stable isotope-labeled analog of the antifolate chemotherapeutic agent methotrexate, specifically formulated as the diammonium salt to enhance aqueous solubility and formulation compatibility . It is primarily utilized as an internal standard (IS) in quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the precise measurement of methotrexate and its metabolites in biological matrices [1]. The compound incorporates three deuterium atoms at the N-methyl position of the p-aminobenzoylglutamate moiety, providing a nominal mass shift of +3 Da relative to unlabeled methotrexate, which allows for robust differentiation via multiple reaction monitoring (MRM) . This isotopically labeled IS is critical for correcting for matrix effects, ionization variability, and sample preparation losses in therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies [1].

Stable isotope-labeled internal standard (ISTD) for LC-MS/MS
Diammonium salt enhances aqueous solubility for method development
+3 Da mass shift supports robust analyte differentiation

Methotrexate-d3 (diammonium) vs. Other Standards


Generic substitution of methotrexate-d3 (diammonium) with unlabeled methotrexate or other deuterated/13C-labeled analogs in quantitative LC-MS/MS workflows is not analytically valid. While unlabeled methotrexate shares identical physicochemical properties, it cannot serve as an internal standard to correct for ion suppression or enhancement, a fundamental requirement for accurate quantitation in complex biological samples like plasma [1]. The diammonium salt form of this specific labeled compound provides distinct solubility advantages over the free acid, enabling preparation of stable, high-concentration stock solutions in aqueous buffers, which is crucial for method development . Furthermore, the +3 Da mass shift of this particular d3-labeled species (m/z 458.2) is optimal for most triple quadrupole MS instruments, offering sufficient separation from the unlabeled analyte (m/z 455.2) to minimize isotopic cross-talk while avoiding the potential for mass overlap that can occur with +4 Da (d4) or more complex +13C-labeled internal standards in certain matrices .

Unlabeled methotrexate

Cannot correct for ion suppression/enhancement; fails as internal standard for quantitative LC-MS/MS.

Other deuterated or 13C-labeled IS

Mass shift may cause isotopic cross-talk or peak overlap; solubility profile may differ from diammonium salt.

Free acid form of methotrexate-d3

Markedly lower aqueous solubility may limit preparation of concentrated stock solutions for methods.

Quantitative Evidence for Methotrexate-d3 (diammonium)


LC-MS/MS vs. Immunoassay Precision

A U-HPLC-ESI-MS/MS method utilizing Methotrexate-d3 as an internal standard demonstrated superior analytical performance compared to the Abbott TDx fluorescence polarization immunoassay (FPIA). The LC-MS/MS method showed a small but significant negative constant bias relative to FPIA (LC-MS/MS = 0.98 × FPIA - 7.3) and achieved an intraday coefficient of variation (CV) of <6% and interday CV of <10% [1]. This highlights the need for a robust IS to achieve the precision required for clinical decision-making, as immunoassays can exhibit cross-reactivity with metabolites like 7-hydroxymethotrexate, leading to overestimation of the parent drug.

Method comparison
Reported
Constant bias: LC-MS/MS = 0.98×FPIA − 7.3; reported intraday precision
Supports method-transfer context; reported precision may differ from immunoassay.
Requires site-specific validation.
Therapeutic Drug Monitoring LC-MS/MS Method Validation

Solubility: Diammonium Salt vs. Free Acid

The diammonium salt form of Methotrexate-d3 exhibits markedly improved aqueous solubility compared to the free acid form of methotrexate. Vendor specifications indicate that Methotrexate-d3 (diammonium) achieves a solubility of 50 mg/mL in DMSO, while the free acid form of methotrexate-d3 is reported to have a solubility of 3 mg/mL in DMSO and only 1 mg/mL in PBS (pH 7.2) . This ~17-fold increase in DMSO solubility and enhanced aqueous compatibility facilitates the preparation of concentrated stock solutions, minimizes the use of organic solvents in sample preparation, and improves method robustness by enabling direct dilution into aqueous mobile phases without precipitation.

Solubility comparison
Data to verify
DMSO solubility: 50 mg/mL (diammonium) vs. 3 mg/mL (free acid) — ~17× higher
Supports preparation of concentrated aqueous stock solutions; may reduce solvent matrix effects.
Supplier-specified; verify lot-specific solubility.
Formulation Solubility Analytical Method Development

MS/MS Transition Specificity

The methotrexate-d3 internal standard provides a clearly resolved MS/MS transition that is analytically distinct from the unlabeled analyte. In a validated LC-MS/MS method, the MRM transition monitored for methotrexate-d3 was m/z 458.2 → 311.2, compared to m/z 455.2 → 308.2 for unlabeled methotrexate [1]. This +3 Da mass shift is sufficient to prevent significant isotopic cross-talk from the M+3 natural abundance isotope of the analyte into the IS channel, a known issue with +1 or +2 Da labeled internal standards. The method demonstrated no significant matrix effects, and the average recovery of methotrexate from plasma was 99% [1].

MRM transition specificity
Reported
m/z 458.2→311.2 (MTX-d3) vs. 455.2→308.2 (unlabeled); recovery ~99%
+3 Da shift minimizes isotopic cross-talk; supports LLOQ achievement in plasma methods.
Verify MRM transitions on your instrument platform.
Mass Spectrometry MRM Isotope Dilution

High Chemical and Isotopic Purity

Methotrexate-d3 (diammonium) from commercial vendors is supplied with a chemical purity of ≥99.0% and isotopic enrichment of ≥99% for deuterated forms (d1-d3) . This high level of purity ensures that the internal standard contributes negligible background signal at the analyte's m/z channel and minimizes the presence of unlabeled or partially labeled species that could compromise the accuracy of isotope dilution quantitation. In contrast, lower-purity isotopic internal standards can introduce systematic bias, requiring complex correction factors during data analysis.

Purity specifications
Lot attribute
Chemical purity ≥99.0%; isotopic enrichment ≥99% (d1-d3)
High purity supports reliable calibration and low background interference.
Review lot-specific CoA before method validation.
Quality Control Isotopic Enrichment Method Validation

Sensitive Metabolite Quantitation

In a validated LC-MS/MS method for methotrexate and its major metabolite 7-hydroxymethotrexate (7OH-MTX), the use of deuterated internal standards (MTX-d3 and 7OH-MTX-d3) enabled high-sensitivity detection. The method achieved a lower limit of quantitation (LLOQ) of 0.5 ng/mL for MTX and 0.75 ng/mL for 7OH-MTX in human plasma [1]. The calibration curves were linear over a wide dynamic range (R² > 0.997), demonstrating that the MTX-d3 internal standard effectively compensates for variability in extraction efficiency and ionization across a broad concentration range, which is essential for monitoring patients receiving high-dose methotrexate therapy where plasma levels can vary by several orders of magnitude.

Sensitive quantitation
Reported
LLOQ: 0.5 ng/mL (MTX), 0.75 ng/mL (7OH-MTX); R²>0.997
Supports quantification at low levels in human plasma research matrices.
Method-specific; verify extraction and matrix effects.
Metabolite Analysis LC-MS/MS Therapeutic Drug Monitoring

Methotrexate-d3 (diammonium) Applications


Methotrexate Therapeutic Drug Monitoring

The primary application for Methotrexate-d3 (diammonium) is as an internal standard in validated LC-MS/MS assays for monitoring plasma methotrexate levels in patients receiving high-dose therapy for cancers such as acute lymphoblastic leukemia (ALL) and osteosarcoma. The high precision (CV <6% intraday) and accuracy of methods employing this IS directly support clinical decision-making by ensuring that measured drug levels are reliable for timing leucovorin rescue and identifying patients at risk for severe toxicity [1]. The diammonium salt's enhanced solubility facilitates the preparation of stable, concentrated stock solutions, streamlining the routine operation of a clinical pharmacology laboratory.

PK and Bioequivalence Studies

In pharmaceutical research and development, Methotrexate-d3 (diammonium) is essential for the accurate quantitation of methotrexate in plasma and tissue samples from preclinical and clinical pharmacokinetic studies. The +3 Da mass shift and high isotopic purity (>99%) ensure that the internal standard does not interfere with the analyte signal, enabling the precise calculation of PK parameters like AUC, Cmax, and half-life. This is crucial for establishing bioequivalence between generic and branded formulations or evaluating novel drug delivery systems [1].

Cellular Transport and Polyglutamation

Beyond plasma analysis, Methotrexate-d3 (diammonium) can be used as a tracer or internal standard in in vitro studies investigating the mechanisms of methotrexate uptake, efflux, and intracellular metabolism. The high solubility in DMSO (50 mg/mL) allows for the preparation of concentrated dosing solutions for cell culture experiments . While not a direct comparator, its utility in quantifying intracellular methotrexate polyglutamates (active metabolites) using LC-MS/MS is a key research application, as these metabolites are major determinants of drug efficacy and resistance in cancer and autoimmune disease models.

Environmental and Occupational Monitoring

Methotrexate-d3 (diammonium) serves as a critical internal standard in highly sensitive UHPLC-MS/MS methods developed for monitoring occupational exposure to methotrexate among healthcare workers and pharmaceutical manufacturing staff. Methods using this IS have been validated for quantifying trace levels of methotrexate in urine, providing a reliable tool for workplace safety assessments [2].

Application
Selection Property
Validation Focus
Human plasma methotrexate bioanalysis
Stable isotope dilution, +3 Da shift
LLOQ, precision in research plasma matrices
Pharmacokinetic research studies
Isotopic purity ≥99%, diammonium salt solubility
Accuracy for AUC, Cmax in PK models
Intracellular polyglutamate quantitation
High DMSO solubility for cell dosing
Recovery of polyglutamates from cell lysates
Occupational exposure monitoring research
High sensitivity in urine matrix
Trace-level method validation in urine

Technical Documentation Hub

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24 linked technical documents
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